3-Oxo-5beta-cholanate

Description

Contextualization within Endogenous Steroid Metabolism

Endogenous steroids are a broad class of organic molecules, all derived from a characteristic four-ring carbon structure. Cholesterol is the primary precursor for the synthesis of all steroid hormones and bile acids in mammals. xiahepublishing.comresearchgate.net The conversion of cholesterol into bile acids is a major pathway for cholesterol catabolism and is essential for maintaining cholesterol homeostasis. xiahepublishing.comnih.gov

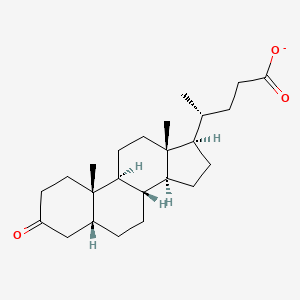

The formation of 3-Oxo-5beta-cholanate is rooted in this fundamental metabolic process. The synthesis of primary bile acids from cholesterol involves a series of enzymatic modifications to the steroid nucleus and the shortening of the cholesterol side chain. xiahepublishing.com A key step in the "classic" pathway of bile acid synthesis is the reduction of a Δ⁴ double bond by the enzyme Δ⁴-3-oxosteroid-5β-reductase (AKR1D1), which establishes the A/B cis ring junction (5β configuration) characteristic of the most common bile acids in humans. xiahepublishing.com This is followed by the reduction of the 3-oxo group to a 3α-hydroxyl group. xiahepublishing.com this compound, as its name implies, possesses this foundational 5β-cholanic acid structure but retains an oxo (ketone) group at the C-3 position. chemicalbook.comnih.gov This structure marks it as an intermediate, typically destined for further enzymatic conversion.

Significance as a Metabolic Intermediate in Bile Acid Pathways

The primary significance of this compound lies in its role as an intermediate in the secondary bile acid biosynthesis pathway, which is carried out by the gut microbiota. d-nb.infotandfonline.comfrontiersin.org Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized in the liver and secreted into the intestine. nih.gov Here, they are subject to biotransformation by anaerobic bacteria.

One of the most significant of these transformations is 7α-dehydroxylation, which converts primary bile acids into secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). nih.gov Research has shown that this compound is a key intermediate in the metabolism of LCA. d-nb.infotandfonline.com Specific gut bacteria can metabolize the secondary bile acid LCA into this compound. nih.govd-nb.infotandfonline.com This conversion is considered a crucial step, potentially reducing the toxicity associated with high levels of LCA. nih.gov

This metabolic process is facilitated by a series of bile acid-inducible (bai) enzymes encoded by gut bacteria. tandfonline.comexplorationpub.com For example, the conversion of LCA to this compound is associated with the upregulation of genes like FabG and baiA in various bacterial genera. d-nb.infotandfonline.comexplorationpub.com

| Entity | Name | Role in Relation to this compound | Reference |

|---|---|---|---|

| Enzyme/Gene | baiA | Encodes a 3α-hydroxysteroid dehydrogenase involved in the oxidation of hydroxyl groups on the bile acid steroid nucleus. Its upregulation is linked to the conversion of LCA to this compound. | d-nb.infotandfonline.comexplorationpub.com |

| Enzyme/Gene | FabG | Upregulation of this gene is observed in certain bacteria during the conversion of LCA to this compound. | d-nb.infotandfonline.comexplorationpub.com |

| Bacterial Genus | Parvibacter | Abundance is inversely correlated with LCA concentrations, suggesting a role in its metabolism to intermediates like this compound. | nih.govtandfonline.com |

| Bacterial Genus | Adlercreutzia | Associated with the upregulation of the baiA gene, which is involved in the conversion of LCA to this compound. | tandfonline.comexplorationpub.com |

| Bacterial Genus | unclassified_f__Lachnospiraceae | Positively correlated with the FabG gene, which is implicated in LCA metabolism. | tandfonline.comexplorationpub.com |

Historical Perspectives on its Identification and Early Research

The understanding of this compound is intrinsically linked to the broader history of bile acid research, which spans over a century. The foundational work in the early 20th century by Nobel laureates Heinrich Wieland and Adolf Windaus elucidated the correct chemical structure of the steroid nucleus, which is common to all bile acids. nih.gov

A major conceptual leap occurred when Norman and Sjövall, through metabolic studies in animals, definitively distinguished between "primary" bile acids (synthesized in the liver) and "secondary" bile acids (formed from primary acids by intestinal bacteria). nih.gov This established the framework for understanding the enterohepatic circulation and the critical role of the gut microbiome in shaping the bile acid pool.

The identification of specific metabolic intermediates, including various oxo-bile acids, was a gradual process built upon these foundations. As analytical techniques like gas chromatography and mass spectrometry became more sophisticated, researchers were able to identify and quantify trace bile acids in biological samples. nih.gov Studies from the 1990s began to detail the multi-step pathway of 7α-dehydroxylation by intestinal anaerobes, hypothesizing the existence of 3-oxo intermediates. nih.gov Research on Eubacterium species, for instance, showed that putative intermediates like 7α,12α-dihydroxy-3-oxo-5β-cholanoic acid could be converted to deoxycholic acid, supporting the role of oxo-bile acids in these pathways. nih.gov While early research may have noted the existence of various oxo-cholanic acids, the precise role and significance of this compound as a specific intermediate in LCA metabolism have been clarified by more recent metabolomic and metagenomic studies. d-nb.infotandfonline.com

Structure

3D Structure

Properties

Molecular Formula |

C24H37O3- |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/p-1/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1 |

InChI Key |

KIQFUORWRVZTHT-OPTMKGCMSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Oxo 5beta Cholanate

Stereoselective Synthesis Approaches for 3-Oxo-5beta-cholanate

The stereoselective synthesis of this compound primarily involves the manipulation of precursor bile acids, focusing on achieving the desired stereochemistry at various chiral centers within the cholane (B1240273) skeleton.

Regioselective Oxidation Strategies of Precursor Bile Acids

The most common route to this compound is through the regioselective oxidation of the 3α-hydroxyl group of precursor 5β-bile acids, such as lithocholic acid. Various oxidizing agents have been employed to achieve this transformation with high selectivity.

One established method involves the use of chromic acid for the oxidation of the parent bile acid. Another effective approach is the use of silver carbonate-Celite, which allows for a selective oxidation process. The reaction sequence for these transformations typically starts with the corresponding bile acid, leading to the formation of the 3-oxo derivative.

For instance, the glycine (B1666218) conjugates of the 3-oxo-derivatives of several bile acids, including lithocholic acid, have been synthesized. This process involves an initial oxidation step using either chromic acid or silver carbonate-Celite, followed by conjugation with glycine.

A summary of common regioselective oxidation strategies is presented in the table below:

| Precursor Bile Acid | Oxidizing Agent/Method | Product | Reference |

| Lithocholic Acid | Chromic Acid | 3-Oxo-5beta-cholanic Acid | nih.gov |

| Lithocholic Acid | Silver Carbonate-Celite | 3-Oxo-5beta-cholanic Acid | nih.gov |

| Chenodeoxycholic Acid | Hydrogen Peroxide | 3α-Hydroxy-7-oxo-5β-cholanic Acid | |

| Goose Deoxycholic Acid | Swern Oxidation (DMSO, trifluoroacetic anhydride, triethylamine) | (R)-4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | chemicalbook.com |

Enantiospecific Transformations in Cholane Skeleton

While the synthesis of this compound itself often involves the removal of a chiral center at the C-3 position, subsequent transformations of the cholane skeleton can be highly enantiospecific. These transformations are crucial for creating a diverse range of stereoisomers with distinct biological activities. The inherent chirality of the steroid nucleus guides these reactions, allowing for the introduction of new functionalities with a high degree of stereocontrol.

Chemical Reactivity and Derivatization Studies

The 3-oxo group in this compound is a key functional handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

Oxidation Reactions and Products

Further oxidation of this compound can lead to the introduction of additional functional groups on the steroid nucleus. While the 3-position is already oxidized, other positions on the cholane skeleton can be targeted for oxidation, depending on the reagents and reaction conditions used.

Reduction Reactions and Stereochemical Control

The reduction of the 3-keto group in this compound is a critical reaction that allows for the re-introduction of a hydroxyl group with specific stereochemistry. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions.

The stereoselective reduction of the 3-oxo group can yield either the 3α-hydroxy (axial) or the 3β-hydroxy (equatorial) epimer. The 3α-hydroxy metabolites are often the stereospecific products in biological systems, such as in the perfused rat liver.

Chemical methods have also been developed to control the stereochemistry of this reduction. For example, the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes aluminum alkoxide in the presence of a sacrificial alcohol, is a well-established method for the reduction of ketones to alcohols and can be applied to 3-oxo steroids. wikipedia.org The choice of alcohol and reaction conditions can influence the stereochemical outcome.

Catalytic hydrogenation is another important method for the reduction of the keto group. The stereochemistry of the product is influenced by the catalyst, solvent, and other reaction parameters.

The following table summarizes various reduction methods and their stereochemical outcomes:

| Starting Material | Reducing Agent/Method | Major Product | Reference |

| 3-Oxo-5beta-cholanic acids | Perfused Rat Liver (enzymatic) | 3α-hydroxy metabolites | |

| 7-Oxolithocholic acid | Potassium/tertiary amyl alcohol | Ursodeoxycholic acid (3α,7β-dihydroxy-5β-cholanic acid) | nih.gov |

| 3-Oxo steroids | Meerwein-Ponndorf-Verley Reduction | 3-hydroxy steroids | wikipedia.org |

| 3-Oxo steroids | Catalytic Hydrogenation | 3-hydroxy steroids |

Substitution Reactions at Steroid Nucleus Hydroxyl/Keto Positions

The 3-oxo group of this compound can be derivatized to introduce various substituents. For example, the synthesis of glycine conjugates of 3-oxo-bile acids demonstrates the derivatization of the carboxylic acid group, which is often preceded by transformations at the 3-position. nih.gov The keto group itself can be converted into other functional groups, providing a route to a diverse range of analogs with potentially altered biological activities.

Esterification and De-esterification Processes

The carboxylic acid moiety of 3-oxo-5beta-cholanic acid provides a reactive site for esterification, a reversible reaction typically carried out with an alcohol in the presence of an acid catalyst. This transformation is crucial for creating ester derivatives that can have altered solubility, reactivity, or serve as protecting groups during other chemical modifications of the steroid nucleus.

Esterification

The formation of esters from 3-oxo-5beta-cholanic acid, such as methyl or ethyl esters, is commonly achieved through Fischer esterification. This method involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The use of excess alcohol shifts the equilibrium towards the formation of the ester product.

Another approach involves the reaction of 3-oxo-5beta-cholan-24-ol with reagents like oxalyl chloride to form more complex esters. For instance, the synthesis of ethyl (3-oxo-5β-cholan)-24-yl oxalate (B1200264) has been reported, demonstrating the versatility of the cholanate structure in forming diverse ester linkages.

De-esterification (Hydrolysis)

The cleavage of the ester bond in this compound derivatives to regenerate the parent carboxylic acid is known as de-esterification or hydrolysis. This reaction can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This process is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst. nih.govnih.gov This reaction is an equilibrium process, and the use of a large volume of water helps to drive the reaction towards the carboxylic acid and alcohol products. nih.govnih.gov

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method for de-esterification is saponification. nih.govnih.gov This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields an alcohol and the corresponding carboxylate salt of the bile acid. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 3-oxo-5beta-cholanic acid. This method is often preferred due to its irreversibility and typically high yields.

| Reaction Type | Substrate | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| Esterification (Fischer) | 3-Oxo-5beta-cholanic acid | Methanol (excess), H₂SO₄ (catalytic), Reflux | Methyl this compound | Equilibrium reaction; excess alcohol drives product formation. |

| Esterification | 3-Oxo-5beta-cholan-24-ol | Oxalyl chloride, Dichloromethane, Room Temperature | Ethyl (3-oxo-5β-cholan)-24-yl oxalate | Forms a more complex oxalate ester. |

| De-esterification (Acid Hydrolysis) | Methyl this compound | Aqueous H₂SO₄ (excess water), Heat | 3-Oxo-5beta-cholanic acid | Reversible reaction; reverse of Fischer esterification. nih.govnih.gov |

| De-esterification (Saponification) | Ethyl this compound | 1. Aqueous NaOH, Heat 2. H₃O⁺ (acid workup) | 3-Oxo-5beta-cholanic acid | Irreversible reaction, generally providing high yields. nih.govnih.gov |

Green Chemistry and Sustainable Synthesis Innovations for this compound Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like steroids and their derivatives to reduce environmental impact and improve efficiency. The production of this compound is an area where such innovations are being explored, moving away from traditional methods that may use harsh reagents and generate significant waste.

A key transformation in the synthesis of this compound is the oxidation of the 3α-hydroxyl group of its precursor, lithocholic acid (3α-hydroxy-5β-cholanic acid). Green approaches to this oxidation focus on cleaner reagents, alternative energy sources, and biocatalysis.

Microwave-Assisted Synthesis

One notable advancement is the use of microwave-assisted organic synthesis. nih.govingentaconnect.com A green synthesis of 3-oxo-5β-cholanic acid has been developed using microwave irradiation. nih.gov In this method, lithocholic acid is oxidized using Oxone® as the oxidizing agent, catalyzed by aluminum chloride (AlCl₃), in an aqueous medium. nih.gov This procedure dramatically reduces reaction times from hours to minutes (e.g., 6 minutes at 50°C) and utilizes water as a benign solvent, aligning with key principles of green chemistry. nih.govingentaconnect.com

Biocatalytic and Microbial Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical oxidation. The use of enzymes or whole-cell systems can achieve specific transformations under mild conditions (ambient temperature and neutral pH), often without the need for protecting groups.

Hydroxysteroid Dehydrogenases (HSDs) : The enzymatic oxidation of the 3α-hydroxyl group of bile acids is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov These enzymes are part of the oxidoreductase family and facilitate the conversion of the hydroxyl group to a ketone, directly yielding the 3-oxo functionality. nih.gov The regeneration of the required cofactor (e.g., NAD⁺) is a critical aspect of these biocatalytic processes. In human liver microsomes, the oxidation of lithocholic acid to 3-oxo-5β-cholanic acid (also known as 3-ketocholanoic acid) has been identified as a major metabolic pathway, primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.gov This natural process highlights the potential for using isolated enzymes or engineered microorganisms expressing specific HSDs for preparative-scale synthesis.

Whole-Cell Biocatalysis : Employing whole microorganisms presents an attractive option as they contain the necessary enzymes and cofactor regeneration systems within a single "biocatalyst". orientjchem.org Various bacterial strains, such as those from the genera Pseudomonas and Rhodococcus, are known to perform steroid transformations, including the oxidation of hydroxyl groups. tandfonline.comd-nb.info For instance, some bacterial pathways initiate the degradation of bile acids by oxidizing the 3α-hydroxyl group to a 3-oxo group. nih.gov By genetically modifying these microorganisms—for example, by knocking out genes responsible for further degradation of the steroid nucleus—it is possible to create "cellular factories" that specifically accumulate this compound from lithocholic acid. This whole-cell approach simplifies the process by eliminating the need for enzyme purification and external cofactor addition. orientjchem.org

These green chemistry innovations provide more sustainable and efficient pathways for the production of this compound, minimizing waste and avoiding the use of toxic heavy metals or harsh oxidizing agents commonly found in traditional organic synthesis.

| Approach | Precursor | Method/Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Lithocholic acid | Oxone®, AlCl₃ in Water, Microwave Irradiation (6 min, 50°C) | Rapid reaction time, use of water as a green solvent, high efficiency. | nih.gov |

| Enzymatic Synthesis | Lithocholic acid | Isolated 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | High specificity (regio- and stereoselectivity), mild reaction conditions (neutral pH, room temp.), avoids toxic reagents. | nih.gov |

| Whole-Cell Biocatalysis | Lithocholic acid | Engineered microorganisms (e.g., Pseudomonas sp., Rhodococcus sp.) expressing 3α-HSD | In-situ cofactor regeneration, no need for enzyme purification, potential for one-pot synthesis from simple precursors. | orientjchem.orgtandfonline.comd-nb.info |

Metabolic Pathways and Biotransformational Studies of 3 Oxo 5beta Cholanate

Enzymatic Biotransformations of 3-Oxo-5beta-cholanate

The enzymatic conversion of bile acids is a key process in their biosynthesis and detoxification. The transformation involving this compound is primarily mediated by hydroxysteroid dehydrogenases and cytochrome P450 enzymes.

Role of Hydroxysteroid Dehydrogenases (HSDHs) in Interconversion

Hydroxysteroid dehydrogenases (HSDHs) are a superfamily of oxidoreductases that play a pivotal role in the metabolism of steroids and bile acids by catalyzing the reversible conversion between hydroxyl and oxo groups. creative-enzymes.comwikipedia.org The interconversion between 3α- or 3β-hydroxy bile acids and 3-oxo bile acids like this compound is a critical step in bile acid metabolic pathways. biocyc.orgebi.ac.uk

Various HSDHs exhibit specificity for different positions on the steroid nucleus and for the orientation (α or β) of the hydroxyl group. For instance, 3α-hydroxycholanate dehydrogenase catalyzes the reaction of lithocholate and NAD+ to form this compound, NADH, and a proton. ebi.ac.uk Similarly, enzymes like 12α-hydroxysteroid dehydrogenase are involved in the oxidation of other hydroxyl groups on the cholanate structure, a process that can occur in conjunction with modifications at the C-3 position. creative-enzymes.comwikipedia.org A novel enzyme system capable of reducing 3-oxo bile acids has been identified in human red blood cells, demonstrating that this metabolic capability is not confined to the liver. nih.gov This system can convert 7α,12α-dihydroxy-3-oxo-5β-cholanoic acid into 3β,7α,12α-trihydroxy-5β-cholanoic acid. nih.gov

The enzyme 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) also displays hydroxysteroid dehydrogenase activity, catalyzing the oxidation of 3α-, 17β-, 20β-, and 21-hydroxysteroids, as well as 7α- and 7β-hydroxy bile acids. uniprot.orggenecards.org This highlights the broad involvement of HSDHs in maintaining the balance between different bile acid species.

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| 3α-hydroxycholanate dehydrogenase | Lithocholate | This compound | ebi.ac.uk |

| Human Red Blood Cell Enzyme System | 7α,12α-Dihydroxy-3-oxo-5β-cholanoic acid | 3β,7α,12α-Trihydroxy-5β-cholanoic acid | nih.gov |

| 12α-hydroxysteroid dehydrogenase (12α-HSD) | 3α,7α,12α-Trihydroxy-5β-cholanate | 3α,7α-Dihydroxy-12-oxo-5β-cholanate | creative-enzymes.comwikipedia.org |

| 7α-hydroxysteroid dehydrogenase | Cholate (B1235396), Chenodeoxycholate | 3α,12α-dihydroxy-7-oxo-5β-cholanate, 7-Oxolithocholate | uniprot.org |

| 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) | Cholate | 3α,12α-dihydroxy-7-oxo-5β-cholanate | uniprot.orggenecards.org |

Cytochrome P450 (CYP) Enzyme-Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, are central to the metabolism of a vast array of endogenous and exogenous compounds, including bile acids. nih.gov Biotransformation by hepatic CYP enzymes represents an important pathway for the modification and subsequent elimination of bile acids. drugbank.com

Extensive research has identified CYP3A4 as the principal enzyme responsible for the oxidation of primary bile acids at the C-3 position within human hepatic microsomes. drugbank.comnih.govnih.gov The incubation of cholic acid with human hepatic microsomes and NADPH results in the formation of a single primary metabolite: 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid, a 3-oxo derivative. drugbank.com Similarly, CYP3A4 catalyzes the oxidation of chenodeoxycholic acid to 7α-hydroxy-3-oxo-5β-cholan-24-oic acid and lithocholic acid to 3-oxo-5β-cholan-24-oic acid (also known as 3-ketocholanoic acid). drugbank.comnih.gov This oxidation is considered a major route for the biotransformation and detoxification of these bile acids. drugbank.comnih.gov The activity of CYP3A4 is crucial, especially in conditions like cholestasis where bile acid concentrations are elevated. nih.gov

| Substrate Bile Acid | Major 3-Oxo Metabolite | Reference |

|---|---|---|

| Cholic acid | 7α,12α-Dihydroxy-3-oxo-5β-cholan-24-oic acid | drugbank.comnih.gov |

| Chenodeoxycholic acid | 7α-Hydroxy-3-oxo-5β-cholan-24-oic acid | drugbank.comnih.gov |

| Lithocholic acid | 3-Oxo-5β-cholan-24-oic acid (3-ketocholanoic acid) | nih.govnih.gov |

While CYP3A4 is the predominant enzyme in the 3-oxidation of major bile acids, studies involving a panel of human recombinant P450 enzymes have been conducted to assess the roles of other isoforms. drugbank.comnih.gov In the case of cholic acid and chenodeoxycholic acid metabolism to their 3-oxo counterparts, only CYP3A4 demonstrated significant catalytic activity. drugbank.com For lithocholic acid, chemical inhibition studies and experiments with recombinant P450s also confirmed CYP3A4 as the predominant enzyme involved in its hepatic microsomal biotransformation. nih.gov Although other P450 enzymes are crucial for different steps in bile acid synthesis from cholesterol and for other hydroxylation reactions, their direct role in forming this compound from primary bile acids appears to be minor compared to that of CYP3A4. nih.govdrugbank.comnih.gov

Dehydration and Epimerization Processes

The formation of a 3-oxo intermediate is a prerequisite for certain subsequent biotransformations, including dehydration and epimerization of hydroxyl groups at other positions on the steroid nucleus. uniprot.orgnih.gov Epimerization, the change in the stereochemical configuration of a hydroxyl group (e.g., from α to β), often proceeds through an oxo-intermediate. researchgate.net

For example, the epimerization of the 7α-hydroxyl group of chenodeoxycholic acid (CDCA) to the 7β-epimer, ursodeoxycholic acid (UDCA), is a significant pathway in both host and microbial metabolism. nih.gov This process involves the oxidation of the 7α-hydroxyl group to a 7-oxo intermediate (e.g., 3α-hydroxy-7-oxo-5β-cholanic acid), followed by the stereospecific reduction of the ketone to the 7β-hydroxyl group. uniprot.orgnih.govresearchgate.net This oxidation-reduction sequence is facilitated by specific HSDHs. uniprot.orgresearchgate.net

Additionally, dehydration reactions, which remove a water molecule to create a double bond, can be part of bile acid metabolism by gut microbes. The enzyme bile acid 7α-dehydratase, found in bacteria like Clostridium scindens, acts on a 3-oxo-Δ4-bile acid intermediate to catalyze a dehydration step in the 7α-dehydroxylation pathway, which forms secondary bile acids. uniprot.org

Microbial Biotransformations and Gut Microbiota Interactions

The human gut microbiota possesses a vast enzymatic capacity that significantly contributes to the diversity of the bile acid pool. Gut bacteria metabolize primary bile acids that enter the intestine into a wide array of secondary bile acids. nih.govnih.gov this compound is recognized as a secondary bile acid produced through the metabolic activity of the gut microbiota. nih.gov

Recent studies have elucidated specific pathways and bacteria involved in this transformation. The conversion of lithocholic acid (LCA) to this compound is a key step in the secondary bile acid biosynthesis pathway mediated by gut microbes. nih.gov This metabolic conversion is associated with the activity of specific bacterial genes, such as baiA and FabG. nih.gov The expression of these genes has been linked to several bacterial genera, including:

Adlercreutzia

Christensenella

Eubacterium

Parvibacter

unclassified_f__Lachnospiraceae nih.gov

| Bacterial Genus/Group | Associated Gene(s) | Metabolic Conversion | Reference |

|---|---|---|---|

| unclassified_f__Lachnospiraceae | FabG | Lithocholic acid → this compound | nih.gov |

| Adlercreutzia | baiA | Lithocholic acid → this compound | nih.gov |

| Eubacterium | baiA | Lithocholic acid → this compound | nih.gov |

| Parvibacter | baiA | Lithocholic acid → this compound | nih.gov |

| Christensenella | baiA | Lithocholic acid → this compound | nih.gov |

Bacterial Metabolism of Bile Acids Leading to/from this compound

The transformation of primary bile acids into secondary bile acids is a key function of the gut microbiota, and this compound is an important intermediate in these metabolic pathways. nih.gov Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized in the liver and subsequently metabolized by intestinal bacteria. researchgate.net

One significant pathway involves the oxidation of the 3α-hydroxyl group of bile acids to a 3-oxo group, forming 3-oxo-bile acid intermediates. For instance, lithocholic acid can be converted to this compound. nih.govkegg.jp This conversion is part of the secondary bile acid biosynthesis pathway. nih.gov The formation of this compound is a reversible reaction catalyzed by bacterial enzymes. kegg.jp This intermediate can then be further metabolized, for example, into 3β-bile acids, also known as iso-bile acids. kegg.jp

The 7α-dehydroxylation pathway, which converts primary bile acids into secondary bile acids like deoxycholic acid and lithocholic acid, also involves oxo-bile acid intermediates. nih.gov This multi-step process includes the oxidation of the 3α-hydroxyl group, epimerization, and other transformations catalyzed by a suite of bacterial enzymes. nih.govnih.gov For example, the conversion of cholic acid to deoxycholic acid involves the formation of a 3-dehydrocholyl∼CoA intermediate. researchgate.net

Specific Bacterial Genera and Genes Associated with this compound Metabolism

The metabolism of bile acids, including the formation and transformation of this compound, is carried out by specific gut bacteria possessing the necessary enzymatic machinery. A key set of genes involved in this process is the bile acid-inducible (bai) operon. researchgate.netnih.gov This operon encodes enzymes responsible for the 7α-dehydroxylation of primary bile acids, a pathway in which 3-oxo intermediates are formed. nih.govnih.gov

Key genes within the bai operon and their functions include:

baiA : Encodes a 3α-hydroxysteroid dehydrogenase, which is involved in the oxidation of the 3α-hydroxy group of bile acids to a 3-oxo group. nih.govnih.govkegg.jp

baiB : Encodes a bile acid-CoA ligase, which activates bile acids by ligating them to coenzyme A. nih.govasm.org

baiCD : Encodes a 7α-hydroxy-3-oxo-Δ4-cholenoic acid oxidoreductase. nih.gov

baiE : Encodes a bile acid 7α-dehydratase, which catalyzes a dehydration step in the pathway. uniprot.org

baiF : Encodes a bile acid coenzyme A transferase/hydrolase. nih.gov

baiG : Thought to be involved in bile acid transport. frontiersin.org

baiH : Its function is still under investigation.

baiI : Hypothesized to encode a Δ-ketosteroid isomerase. frontiersin.org

Bacterial genera known to be involved in bile acid metabolism, including the formation of this compound, include:

Clostridium : Species like Clostridium scindens are well-characterized for their ability to perform 7α-dehydroxylation and possess the bai operon. researchgate.netnih.gov

Eubacterium : Some species, previously classified as Eubacterium, are known to carry out 7α-dehydroxylation. nih.govfrontiersin.org

Lachnospiraceae : This family contains bacteria with bai gene clusters. nih.govfrontiersin.org

Ruminococcaceae : This family also includes bacteria involved in bile acid metabolism. mdpi.com

Bacteroides : Bacteroides intestinalis can convert cholic acid and chenodeoxycholic acid into their 7-oxo derivatives. nih.gov

Escherichia : Escherichia coli possesses 7α-hydroxysteroid dehydrogenase activity, which can produce 7-oxosteroids. uniprot.org

Recent research has also highlighted the role of other genes, such as FabG, in the metabolic conversion of lithocholic acid to this compound, with the upregulation of this gene observed in the family Lachnospiraceae. nih.gov

Impact of Gut Microbiota Composition on Bile Acid Pool Dynamics

Dysbiosis, an imbalance in the gut microbial community, can disrupt normal bile acid metabolism. semanticscholar.org In conditions like inflammatory bowel disease (IBD), there is often a decrease in the diversity of the gut microbiota, with a reduction in bacteria from the Firmicutes phylum, which includes many bile acid-metabolizing species like those from the Ruminococcaceae and Lachnospiraceae families. mdpi.com This can lead to impaired conversion of primary to secondary bile acids, resulting in lower levels of secondary bile acids and an accumulation of primary and conjugated bile acids. mdpi.com

The abundance of bai genes in the gut microbiome is a strong predictor of the metabolic state of the bile acid pool. nih.gov A higher abundance of these genes is correlated with a higher ratio of secondary to primary bile acids. asm.org Conversely, a depletion of key bacteria carrying these genes can lead to disrupted bile acid metabolism. nih.gov For example, studies have shown that in IBD patients, there is a lower prevalence of bai genes from uncharacterized taxa that are more common in healthy individuals. nih.gov

Furthermore, the presence of specific bacterial populations can directly impact the levels of certain bile acid metabolites. For instance, an increased abundance of genera such as Adlercreutzia, Eubacterium, Parvibacter, and Christensenella has been correlated with the enhanced expression of the baiA gene and the metabolic conversion of lithocholic acid to this compound. nih.gov

Intracellular and In Vitro Metabolic Fate of this compound

Hepatic Microsomal Metabolism

In vitro studies using human hepatic microsomes have shown that 3-oxo-5beta-cholan-24-oic acid (also known as 3-ketocholanoic acid) is the primary metabolite formed from the oxidation of lithocholic acid. nih.gov This metabolic process is a potential mechanism for the detoxification and elimination of cytotoxic bile acids like lithocholic acid. nih.gov

The formation of this compound from lithocholic acid in human liver microsomes is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov This has been confirmed through studies using human recombinant P450 enzymes and chemical inhibitors. nih.gov The kinetic parameters for this reaction have been determined, with an apparent Km value of 22 μM and a Vmax of 336 pmol/min/mg protein. nih.gov

The oxidation of the third carbon of the cholestane (B1235564) ring appears to be the preferred position for oxidation by P450 enzymes in the biotransformation of lithocholic acid in humans. nih.gov The formation of this compound and other oxidized metabolites is believed to enhance the hepatic detoxification and subsequent elimination of the parent bile acid. nih.gov

Extrahepatic Bioconversion Pathways (e.g., Brain, Intestine)

While the liver is the primary site of bile acid synthesis and metabolism, extrahepatic tissues also play a role in the bioconversion of these molecules. The intestine is a major site of bacterial metabolism of bile acids, as detailed in the previous sections. frontiersin.org

Interestingly, evidence suggests that bile acid metabolism also occurs in the brain. Studies have demonstrated the presence of an enzymatic pathway in rat brain tissue that can convert 3β-hydroxy-5-cholenoic acid into chenodeoxycholic acid. nih.gov This pathway involves the formation of a 7α-hydroxy-3-oxo-4-cholenoic acid intermediate, indicating the presence of enzymes capable of producing oxo-bile acids in the brain. nih.gov Microsomal enzymes in the brain are responsible for the initial steps of this conversion, while cytosolic enzymes catalyze the final step to produce chenodeoxycholic acid. nih.gov The existence of such a pathway suggests a potential role for local bile acid synthesis and metabolism in brain cholesterol homeostasis. nih.gov

Flux Analysis and Isotopic Labeling Studies in Metabolic Pathways

Metabolic flux analysis (MFA) and isotopic labeling are powerful techniques used to study the flow of metabolites through metabolic networks. While specific MFA studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of these techniques are applicable to understanding its metabolic fate.

MFA involves the use of a stoichiometric model of metabolic reactions and experimental data on the uptake and secretion of metabolites to calculate the intracellular fluxes. psu.edu For complex networks, the system can be underdetermined, meaning there are more fluxes to be calculated than available measurements. psu.edu In such cases, flux balance analysis can provide a range of possible values for the fluxes. psu.edu

Isotopic labeling studies involve introducing a substrate labeled with a stable isotope (e.g., ¹³C) into a biological system and tracking its incorporation into various metabolites over time. mssm.edu This allows for the elucidation of metabolic pathways and the quantification of fluxes. For example, to study the microbial metabolism of bile acids, co-cultures of hepatocytes and gut microbiota could be incubated with ¹³C-labeled bile acids, followed by LC-MS/MS-based metabolomics to trace the label through intermediates like this compound.

Such studies have been crucial in confirming the precursor-product relationships in bile acid metabolism. For instance, experiments using ¹⁴C-labeled cholic acid and tritium-labeled chenodeoxycholic acid have helped to establish that deoxycholic acid and lithocholic acid are derived from cholic acid and chenodeoxycholic acid, respectively. researchgate.net These studies can also reveal more complex transformations, such as the origin of isolithocholic acid from chenodeoxycholic acid, likely via lithocholic acid and a 3-oxo-5β-cholanic acid intermediate. researchgate.net

Biological Activities and Molecular Mechanisms of 3 Oxo 5beta Cholanate

Modulation of Nuclear Bile Acid Receptors

3-Oxo-5beta-cholanate and its derivatives exert considerable influence on several nuclear receptors that are critical in maintaining metabolic homeostasis. These receptors, upon activation, function as transcription factors that regulate the expression of a wide array of genes.

Farnesoid X Receptor (FXR) Interactions and Signaling Cascades

The Farnesoid X Receptor (FXR) is a key nuclear receptor activated by bile acids. targetmol.com The 5beta-configuration (A/B cis ring junction) found in most naturally occurring bile acids, including this compound, is crucial for FXR activation. nih.gov Derivatives of 5beta-cholanic acid can potently activate FXR, sometimes even more so than their hydroxylated counterparts. targetmol.com

Activation of FXR by compounds like this compound initiates a signaling cascade with significant metabolic consequences. As an FXR agonist, it plays a role in the regulation of cholesterol and lipid metabolism. wisc.edu This interaction leads to the transcriptional regulation of key apoptotic genes, which can promote cancer cell death. wisc.edu The activation of FXR is also central to the regulation of bile acid synthesis and homeostasis. google.com For instance, certain derivatives are known to suppress the production of endogenous bile acids in the liver, which in turn reduces biliary cholesterol secretion.

Research has shown that the interaction between 3-oxo-LCA and FXR can restore FXR signaling in cancer cells and animal models of colorectal cancer. wisc.edu This restoration leads to an inhibition of cancer cell growth and proliferation. wisc.edu

Table 1: FXR Interaction and Effects of this compound and its Derivatives

| Feature | Description | Reference |

|---|---|---|

| Receptor | Farnesoid X Receptor (FXR) | targetmol.com |

| Activity | Agonist | wisc.edu |

| Key Structural Feature | 5beta-(A/B cis) ring configuration | nih.gov |

| Downstream Effects | Regulation of cholesterol and lipid metabolism, suppression of bile acid synthesis, induction of apoptosis in cancer cells. | wisc.edu |

Pregnane X Receptor (PXR) Involvement

The Pregnane X Receptor (PXR) is another nuclear receptor that functions as a sensor for a variety of endogenous and xenobiotic compounds, including bile acids. frontiersin.orgnih.gov PXR plays a significant role in the detoxification and metabolism of these substances, particularly in the liver and intestines where its expression is high. nih.gov

Bile acids, such as lithocholic acid (LCA), a related compound to this compound, are known to activate PXR. nih.gov This activation is a crucial part of the body's mechanism to mitigate the potential toxicity of high bile acid concentrations. marshall.edu The activation of PXR can influence the expression of genes involved in bile acid transport and metabolism. marshall.edunih.gov There is also a known cross-talk between PXR and other nuclear receptors, including FXR, in the regulation of bile acid homeostasis. nih.gov Furthermore, PXR activation has been shown to upregulate enzymes that deactivate vitamin D, highlighting the intricate network of nuclear receptor signaling. researchgate.net

Liver X Receptor (LXR) Pathways

Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are critical regulators of cholesterol, fatty acid, and glucose homeostasis. genecards.org They function as sensors for oxysterols, which are cholesterol metabolites. genecards.org Bile acids can also influence LXR pathways. Inside the cell, bile acids have the potential to directly bind to nuclear receptors like LXR.

LXR activation plays a key role in cholesterol efflux from cells by upregulating the expression of transporters such as ABCA1 and ABCG1. genecards.org In the brain, where LXRs regulate cholesterol transport in neurons and glia, this pathway is significant for the clearance of amyloid-beta peptide, which is relevant in the context of Alzheimer's disease. genecards.org Given that bile acids are derived from cholesterol, their interaction with LXR provides a feedback mechanism for controlling lipid metabolism.

Vitamin D Receptor (VDR) Modulation

Bile acids are known to be associated with the Vitamin D Receptor (VDR), a nuclear receptor that mediates the effects of vitamin D. frontiersin.org The interaction is often indirect, occurring through the activation of other nuclear receptors that cross-talk with VDR signaling.

A significant link exists through the Pregnane X Receptor (PXR), which is activated by bile acids. PXR shares homology with the VDR's DNA binding domain and can bind to VDR response elements on DNA. researchgate.net This allows PXR to influence the transcription of VDR target genes. For example, PXR activation can upregulate the 24-hydroxylase enzyme, which is responsible for the deactivation of vitamin D. researchgate.net

G-Protein Coupled Receptor (GPCR) Interactions

Beyond nuclear receptors, this compound also interacts with cell surface receptors, specifically G-protein coupled receptors (GPCRs), to elicit rapid cellular responses.

TGR5 Receptor Activation and Downstream Effects

The Takeda G-protein coupled receptor 5 (TGR5), also known as GPBAR1, is a prominent cell membrane receptor for bile acids. researchgate.net 3-Oxo-5β-cholanoic acid has been identified as an agonist for human TGR5, with a reported half-maximal effective concentration (EC50) of 0.27 μM. medchemexpress.com

Upon activation by a ligand such as this compound, TGR5 initiates a downstream signaling cascade. This typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). google.com This second messenger, in turn, can activate various cellular pathways, including those involved in energy homeostasis and inflammation. google.comresearchgate.net TGR5 activation has been linked to a variety of physiological effects, such as stimulating gallbladder filling and influencing glucose metabolism. The identification of bile acid derivatives as TGR5 ligands has opened avenues for research into their therapeutic potential in metabolic diseases. frontiersin.orgresearchgate.net

Table 2: TGR5 Receptor Interaction of this compound

| Feature | Description | Reference |

|---|---|---|

| Receptor | Takeda G-protein coupled receptor 5 (TGR5/GPBAR1) | researchgate.net |

| Activity | Agonist | medchemexpress.com |

| EC50 | 0.27 μM (for human TGR5) | medchemexpress.com |

| Downstream Signaling | Activation of adenylyl cyclase, increase in intracellular cAMP | google.com |

| Physiological Effects | Regulation of energy homeostasis, inflammation, glucose metabolism, and gallbladder filling. | google.com |

Influence on Bile Acid Transporters

The transport of bile acids across cellular membranes is a tightly regulated process mediated by specific transporter proteins. While the general mechanisms for major bile acids are well-studied, specific data on the direct interaction of this compound with these transporters are limited. The context of its transport is understood through the function of the primary bile acid transporters located in the intestine and liver.

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is the principal transporter responsible for the reabsorption of the majority of bile acids from the small intestine back into the enterohepatic circulation. While bile acid transporters such as ASBT have been identified, direct studies detailing the affinity or transport kinetics of this compound by ASBT are not extensively covered in the available research. nih.gov The transport of bile acids is crucial for maintaining the bile acid pool, and this process is under the transcriptional control of nuclear receptors like the Farnesoid X receptor (FXR).

The Sodium-Taurocholate Cotransporting Polypeptide (NTCP), or SLC10A1, is the primary transporter responsible for taking up bile acids from the blood into liver cells (hepatocytes). nih.gov This process is essential for clearing bile acids from the circulation and completing the enterohepatic cycle. Similar to ASBT, specific studies quantifying the interaction between this compound and the NTCP transporter are not detailed in the reviewed literature. The general understanding is that transporters like NTCP handle the uptake of various bile acids from the plasma into the liver. nih.gov

Enzymatic Modulation and Regulatory Roles

This compound is an intermediate in the complex network of bile acid metabolism, primarily formed through the enzymatic modification of other bile acids by both host and microbial enzymes.

Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the primary pathway of bile acid synthesis from cholesterol. Its activity is tightly regulated by a negative feedback mechanism involving bile acids. Bile acids, acting through the Farnesoid X receptor (FXR) in the ileum and liver, ultimately repress the expression of the CYP7A1 gene. nih.gov While this is a well-established mechanism for major bile acids like chenodeoxycholic acid, specific studies demonstrating a direct regulatory role of this compound on CYP7A1 activity are not prominently featured in the existing literature. Its influence would likely be indirect, depending on whether it can activate nuclear receptors like FXR.

The formation and modification of this compound are governed by several enzymes, particularly hydroxysteroid dehydrogenases (HSDHs) from gut bacteria. A key metabolic reaction is the conversion of the secondary bile acid, lithocholic acid (LCA), into this compound. This biotransformation is considered a detoxification step, as LCA is known to be cytotoxic. nih.gov This conversion is part of the secondary bile acid biosynthesis pathway and is facilitated by specific bacterial genes. For example, studies have noted an association between the metabolic conversion of LCA to this compound and the expression of genes like baiA in various gut bacterial genera.

Another key enzyme is 3alpha-hydroxycholanate dehydrogenase, which reversibly catalyzes the oxidation of 3alpha-hydroxy-5beta-cholanate to produce this compound.

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Name | EC Number | Reaction | Biological Source/Role |

| 3alpha-hydroxycholanate dehydrogenase | 1.1.1.52 | 3alpha-hydroxy-5beta-cholanate + NAD+ ⇌ this compound + NADH + H+ | An oxidoreductase that reversibly converts a 3α-hydroxyl group on the bile acid steroid nucleus to a 3-oxo group. |

| Bile acid-inducible (bai) enzymes | - | Involved in the multi-step conversion of primary bile acids to secondary bile acids, including oxidations. | Gut microbiota enzymes that modify bile acids. The baiA gene expression is correlated with the conversion of lithocholic acid to this compound. |

| 3-oxo-5beta-steroid 4-dehydrogenase | 1.3.99.6 | A 3-oxo-5beta-steroid + acceptor ⇌ a 3-oxo-Delta4-steroid + reduced acceptor | An oxidoreductase involved in the general biosynthesis of bile acids and steroid hormones. It acts on 3-oxo-5beta-steroid precursors to create a double bond in the steroid ring structure. nih.gov |

Cellular Effects and Signaling Pathways (In Vitro Models)

The primary cellular effect of this compound documented in the literature is its role in detoxification. Its formation from the more toxic secondary bile acid, lithocholic acid (LCA), is a crucial metabolic event. nih.gov LCA has been shown to have cytotoxic and carcinogenic properties, in part by activating cellular signaling pathways like the Wnt/β-catenin and NF-κB pathways, which can lead to DNA damage and promote cell proliferation. The conversion of LCA to the less toxic this compound represents a mechanism by which the gut microbiome may mitigate the harmful effects of certain secondary bile acids. nih.gov

Direct studies on the signaling properties of isolated this compound, such as its ability to act as a ligand for key bile acid receptors like FXR or TGR5, are not extensively detailed in the reviewed scientific literature. However, the modulation of its precursor, LCA, and other secondary bile acids is known to impact these signaling cascades significantly.

Table 2: Cellular Effects and Signaling Context of this compound

| Precursor Compound | Precursor's Cellular Effect/Signaling Pathway | Role of Conversion to this compound |

| Lithocholic Acid (LCA) | Cytotoxic and carcinogenic; activates Wnt/β-catenin and NF-κB signaling pathways, leading to DNA damage and increased mitotic activity. | The metabolic conversion of LCA to this compound by gut bacteria is considered a detoxification pathway, reducing the cellular toxicity associated with LCA. nih.gov |

Impact on Cholesterol Homeostasis in Hepatocytes

Bile acids are central regulators of cholesterol homeostasis, primarily synthesized from cholesterol in hepatocytes. nih.govhmdb.ca The synthesis pathway involves a series of enzymatic modifications to the cholesterol structure, with cholesterol 7 alpha-hydroxylase (CYP7A1) being a key rate-limiting enzyme. nih.gov Bile acids exert their regulatory effects on cholesterol metabolism largely through the activation of the farnesoid X receptor (FXR), a nuclear receptor that governs the expression of genes involved in bile acid and lipid metabolism.

While direct studies on this compound's specific impact on hepatocyte cholesterol homeostasis are limited, its role can be inferred from its position within the bile acid metabolic network. It is formed from the bacterial oxidation of lithocholic acid (LCA) in the intestine. semanticscholar.orgfrontiersin.orgnih.gov Derivatives of the 5beta-cholanic acid structure have been shown to be potent activators of FXR. nih.gov Activation of FXR in hepatocytes initiates a signaling cascade that suppresses cholesterol catabolism into bile acids by downregulating the CYP7A1 enzyme. This feedback mechanism is crucial for maintaining the appropriate size of the bile acid pool and preventing excessive cholesterol conversion. frontiersin.orgnih.gov

Research on related compounds further illuminates these mechanisms. For instance, a conjugate of a cholic acid derivative was found to specifically inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, within hepatocytes. frontiersin.orgnih.gov

Table 1: Key Molecules in this compound-Related Cholesterol Homeostasis

| Molecule | Class | Role in Cholesterol Homeostasis | Reference |

|---|---|---|---|

| Cholesterol | Sterol | Precursor for bile acid synthesis in hepatocytes. | nih.gov |

| CYP7A1 | Enzyme | Rate-limiting enzyme in the conversion of cholesterol to bile acids. | |

| FXR | Nuclear Receptor | Activated by bile acids; regulates genes involved in cholesterol and bile acid metabolism. | |

| HMG-CoA Reductase | Enzyme | Key enzyme in the cholesterol biosynthesis pathway. | frontiersin.orgnih.gov |

| Lithocholic Acid (LCA) | Bile Acid | Precursor to this compound via bacterial metabolism. | semanticscholar.orgfrontiersin.org |

Effects on Cellular Mitochondrial Activity and Viability

The effect of bile acids on mitochondrial function and cell viability is complex and often depends on the specific structure and concentration of the bile acid. Some bile acids can be cytotoxic by inducing apoptosis, while others exhibit protective effects. ebi.ac.ukceon.rs

Conversely, other bile acids have been shown to enhance cellular viability and mitochondrial function. For example, ursodeoxycholic acid (UDCA) has been demonstrated to improve the viability of microencapsulated pancreatic β-cells. tandfonline.com This effect is associated with enhanced mitochondrial metabolic activity. tandfonline.com Similarly, the incorporation of a highly lipophilic bile acid into microcapsules led to a consistent increase in cell viability and ATP production, indicating optimized mitochondrial activity. nih.gov The proposed mechanisms for this enhancement include direct effects on protein expression and nuclear receptor activation, as well as improvements to the cellular microenvironment that promote cell survival. nih.gov

Table 2: Effects of Related Bile Acids on Cell Viability and Mitochondria

| Bile Acid/Derivative | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Deoxycholic Acid Derivatives | HT-1080, Caco-2 | Reduced cell viability | Induction of apoptosis | ebi.ac.uk |

| Ursodeoxycholic Acid (UDCA) | Pancreatic β-cells | Enhanced cell viability | Enhanced mitochondrial metabolic activity | tandfonline.com |

Membrane Permeability Modulation Mechanisms

Bile acids are well-known for their ability to interact with and modify the properties of biological membranes, a characteristic attributed to their amphipathic nature. hmdb.caresearchgate.net This interaction can lead to changes in membrane fluidity and permeability, which has implications for drug transport across cellular barriers. ceon.rsresearchgate.net

A closely related derivative, 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, has been identified as an effective permeation enhancer. researchgate.netnih.gov Studies have shown that this compound can modify the permeability of the blood-brain barrier. nih.gov The mechanisms by which bile acids enhance permeability include increasing membrane fluidity and potentially opening the tight junctions between epithelial cells. ceon.rs The addition of diacetoxy groups to a similar cholanate backbone was also found to reduce hydrophilicity, thereby enhancing membrane permeability.

The interactions between bile acids and drugs can also influence transport. Ion-pairing between a bile acid and a drug molecule can form a complex with different polarity and permeability characteristics than the drug alone. researchgate.netresearchgate.net These properties make bile acid derivatives attractive as absorption enhancers in pharmaceutical formulations. researchgate.net

Signaling Cascade Induction in Target Cells

The primary signaling cascade induced by bile acids in target cells, particularly hepatocytes, is mediated by the farnesoid X receptor (FXR). researchgate.net Although this compound itself is not a primary ligand, derivatives of the 5beta-cholanic acid structure can act as potent FXR activators. nih.gov

The activation of FXR by a bile acid agonist initiates a cascade of gene regulation. researchgate.net In the liver, activated FXR induces the expression of the short heterodimer partner (SHP), which in turn inhibits the liver receptor homolog-1 (LRH-1). This inhibition leads to the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol, thus completing a negative feedback loop.

In the gut, the metabolism of lithocholic acid (LCA) to this compound is itself part of a signaling axis involving the gut microbiota. semanticscholar.orgfrontiersin.orgnih.govuea.ac.uk The conversion is facilitated by bacterial enzymes encoded by genes such as FabG and baiA. frontiersin.orgnih.gov The upregulation of these genes in response to certain gut microbial compositions indicates a signaling relationship between the microbiome and bile acid metabolic pathways. frontiersin.orgnih.gov This pathway can influence the levels of pro-carcinogenic secondary bile acids like LCA, suggesting a role in modulating gut health. frontiersin.orgnih.gov

Table 3: Signaling Pathways Involving this compound and Related Compounds

| Signaling Pathway | Key Mediator | Target Cell/System | Outcome | Reference |

|---|---|---|---|---|

| FXR Signaling | Farnesoid X Receptor (FXR) | Hepatocytes | Regulation of genes for bile acid and cholesterol metabolism; suppression of CYP7A1. | nih.gov |

| Microbiota-Gut Axis | Bacterial enzymes (FabG, baiA) | Gut Microbiome | Metabolic conversion of lithocholic acid to this compound, altering the bile acid pool. | frontiersin.orgnih.gov |

Analytical and Spectroscopic Characterization of 3 Oxo 5beta Cholanate and Its Metabolites

Spectroscopic Elucidation Methods

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 3-Oxo-5beta-cholanate and its derivatives, IR spectroscopy is particularly useful for confirming the presence of key carbonyl (C=O) groups from the ketone at the C-3 position and the carboxylic acid of the cholanate side chain.

Research on 3-oxo bile acid derivatives has utilized Fourier Transform Infrared (FT-IR) spectroscopy to study molecular interactions. jocpr.comjocpr.com In one study, FT-IR spectra were recorded on a Thermo Scientific NEXUS 670 apparatus to analyze various concentrations of methyl ester of 7α,12α-dihydroxy-3-oxo-5β-cholanoic acid and 3-oxo-12α-hydroxy-5β-cholanoic acid. jocpr.com The analysis focused on the 1600-2000 cm⁻¹ spectral region, which is characteristic of carbonyl stretching vibrations. jocpr.com

The position of the C=O stretching band can provide insight into the molecular environment. For instance, the ester carbonyl group is noted to be more sensitive to solvent interactions compared to the keto group due to less steric hindrance and higher polarity. jocpr.com In studies of related compounds, the C=O band for a carbonyl group in a G-SA (gliclazide-sodium alginate) matrix appeared at 1707 cm⁻¹. dovepress.com The characteristic IR absorption bands for different functional groups in cholanic acid derivatives are crucial for structural confirmation.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups This table is generated based on typical IR values for the specified functional groups.

| Functional Group | Type of Vibration | Typical Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C=O (Ketone at C-3) | Stretching | ~1715 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

X-ray Crystallography for Stereochemical Analysis

X-ray crystallography provides unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique is invaluable for confirming the specific spatial arrangement of atoms and functional groups in bile acid derivatives, which is critical for their biological activity.

A detailed crystallographic study on Methyl 3α,7α-dihydroxy-12-oxo-5β-cholanate, a related 5β-cholanate derivative, reveals key structural features of this family of molecules. researchgate.net The analysis confirmed that the compound crystallizes in the monoclinic system with a P 21 space group. researchgate.net The data provided precise bond lengths, bond angles, and the conformation of the steroid nucleus.

Key findings from the X-ray analysis of Methyl 3α,7α-dihydroxy-12-oxo-5β-cholanate include:

Ring Conformation : Rings A, B, and C adopt stable chair conformations. researchgate.net

D-Ring Conformation : The five-membered D-ring, which bears the side chain at C-17, exhibits a twisted conformation on the C-13–C-14 bond. researchgate.net

Intermolecular Interactions : The crystal packing is stabilized by classical O–H···H hydrogen bonds and intermolecular C–H···O contacts. researchgate.net

This level of detail is crucial for understanding how these molecules interact with biological targets like nuclear receptors. The precise orientation of hydroxyl and keto groups, determined by crystallography, directly influences binding affinity and metabolic stability. researchgate.net

Table 2: Crystallographic Data for Methyl 3α,7α-dihydroxy-12-oxo-5β-cholanate Data sourced from a 2014 study published in the Journal of Chemical Crystallography. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21 |

| a (Å) | 12.3456(4) |

| b (Å) | 6.3452(2) |

| c (Å) | 16.7891(6) |

| β (°) | 109.123(3) |

| Volume (ų) | 1241.16(7) |

| Z (molecules/unit cell) | 2 |

| Final R indices [I > 2σ(I)] | R1 = 0.0661, wR2 = 0.1466 |

| CCDC Deposition Number | 996968 |

Quality Control Protocols in Research Settings

Rigorous quality control (QC) is essential to ensure the reliability and reproducibility of research involving this compound. Given the potential for variability in both synthetically derived and biologically sourced bile acids, established protocols are necessary to verify the purity, identity, and stability of the compound. google.com

Standard QC protocols in research settings include:

Purity Assessment : High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method to assess the purity of the compound. For complex biological samples, Ultra-High-Performance Liquid Chromatography coupled to a mass spectrometer (UPLC-MS) is often employed. nih.gov In one methodology, quality control samples were prepared by pooling equal volumes from each biological sample to monitor the stability of the analytical system, with an acceptance criterion of relative standard deviation (RSD) below 15%. nih.gov

Identity Confirmation : Mass spectrometry (MS) is used to confirm the molecular weight of the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy verifies its structural integrity and stereochemistry.

Standardization : The use of certified reference standards from accredited suppliers is critical for the cross-validation of analytical methods and for absolute quantification. Quality control standards are often prepared at multiple concentrations covering the expected range in analytical samples to ensure accuracy. mdpi.com

Batch-to-Batch Consistency : To address potential variability between different batches of the compound, researchers should implement protocols that include HPLC-UV purity checks, analysis of residual solvents (e.g., by GC-MS), and standardization of biological activity through functional assays.

Methodological Considerations for Resolving Data Discrepancies in Biological Studies

Discrepancies in data from biological studies of bile acids like this compound can arise from numerous sources. Addressing these inconsistencies requires careful methodological design and interpretation.

Key considerations for resolving data discrepancies include:

Species-Specific Metabolism : Significant differences exist in bile acid metabolism between species, such as humans and rodents, due to variations in the expression and activity of key enzymes (e.g., CYP8B1). To improve translational relevance and reduce discrepancies, researchers can use transgenic animal models or humanized in vitro systems, such as primary human hepatocytes.

Hepatic vs. Microbial Metabolism : The metabolic fate of bile acids can differ between the liver and the gut microbiota. To dissect these pathways, stable isotope labeling (e.g., using ¹³C) followed by LC-MS/MS-based metabolomics can trace the transformation of the compound in co-cultures of hepatocytes and gut microbiota. Enzyme inhibition studies in knockout models can further clarify the specific roles of hepatic or microbial enzymes.

Targeting Physiological Forms : When studying interactions with enzymes or receptors, it is important to use the physiologically relevant form of the target protein. Using non-physiological forms or variants can lead to data that does not reflect the in vivo situation. gla.ac.uk

Structural Modifications and Structure Activity Relationship Sar of 3 Oxo 5beta Cholanate Derivatives

Design and Synthesis of Novel 3-Oxo-5β-cholanate Analogues

The design of novel 3-oxo-5β-cholanate analogues is a strategic process aimed at probing the structural requirements for specific biological activities. The synthesis of these compounds often starts from naturally occurring bile acids, such as deoxycholic acid or chenodeoxycholic acid, which provide the core 5β-cholane framework. For instance, 3α-hydroxy-7-oxo-5β-cholanic acid can be synthesized from chenodeoxycholic acid through oxidation using agents like hydrogen peroxide. researchgate.net This intermediate serves as a versatile precursor for further modifications.

Stereochemical Variations at C-3, C-7, C-12, and C-24 Positions

The stereochemistry of substituents on the steroid nucleus is a critical determinant of biological activity. Modifications at the C-3, C-7, and C-12 positions are of particular interest.

C-3 Position: The 3-oxo group is a common feature and a key site for modification. Its reduction can lead to the formation of either 3α- or 3β-hydroxyl groups. The stereochemical outcome of this reduction is crucial for receptor binding. For example, improved synthetic routes have been developed to access 3β-hydroxylated bile acids, such as 3β,12α-dihydroxy-5β-cholanic acid. nih.govnih.gov

C-7 Position: The introduction or modification of functional groups at C-7 can significantly impact activity. The synthesis of potential cholelitholytic agents has been explored starting from 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid. researchgate.net Protecting the C-24 carboxyl group as an oxazoline (B21484) derivative allows for a Grignard reaction at the C-7 ketone, leading to the formation of C-7 methyl-substituted epimers. researchgate.net This demonstrates a method for introducing stereochemical diversity at this position.

C-12 Position: The presence and orientation of a hydroxyl group at C-12 distinguish different classes of bile acids. Derivatives like 3-oxocholic acid feature 7α and 12α-hydroxyl groups, which are important for their role as human metabolites. nih.gov

The table below summarizes key stereochemical modifications and their precursors.

| Position | Modification | Precursor Compound | Resulting Derivative (Example) |

| C-3 | Inversion of hydroxyl group | 3α-hydroxy-6-oxo-5β-cholanic acid | 3β-hydroxy-6-oxo-5β-cholanic acid |

| C-7 | Addition of methyl group | 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid | 3α,12α-dihydroxy-7-methyl-5β-cholanoic acid epimers |

| C-3, C-7, C-12 | Reduction of oxo groups | 3,7,12-trioxo-5β-cholanic acid | Cholic acid isomers |

Functional Group Modifications (e.g., acetoxy, oxime, hydroxyl)

Altering the functional groups on the cholanate skeleton is a primary strategy for modifying the physicochemical properties and biological activity of the molecule.

Hydroxyl Groups: The introduction of hydroxyl groups is typically achieved through the stereoselective reduction of a parent ketone. These groups can then serve as handles for further functionalization. The orientation (α or β) of the hydroxyl group is critical for biological function.

Acetoxy Groups: Acetoxy groups can be introduced by acetylating hydroxylated precursors. This modification increases lipophilicity, which can affect membrane permeation and receptor interaction.

Oxime Groups: The 3-oxo group can be converted into an oxime (C=N-OH) through a condensation reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. csuohio.edunih.govencyclopedia.pub This transformation is a standard method for modifying steroidal ketones and can produce E/Z isomers, adding another layer of structural diversity. encyclopedia.pub The reaction is often performed in a solvent like ethanol (B145695) or trimethylpyridine. nih.govcsuohio.edu

Side Chain Modifications (e.g., esterification)

The carboxylic acid side chain at C-24 is another key site for modification.

Esterification: The carboxyl group can be readily converted into various esters, such as methyl esters. This modification neutralizes the negative charge of the carboxylate, significantly increasing the lipophilicity of the molecule. This can influence how the molecule interacts with biological membranes and the ligand-binding pockets of receptors. For instance, steroid esters of cinnamic acid derivatives have been synthesized from cholanic acid derivatives. nih.gov

Comparative Structural Analyses and Conformational Studies

The three-dimensional shape of 3-oxo-5β-cholanate derivatives, dictated by the cis-fusion of the A and B rings, is fundamental to their biological activity. Conformational analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, provides insights into the solution-state structures of these molecules.

Techniques such as 1D and 2D NMR (including HSQC and HMBC) are used to assign all proton (¹H) and carbon (¹³C) signals of the steroid nucleus and side chain. csuohio.edu These assignments are crucial for determining the stereochemistry and conformational preferences. For example, the chemical shifts of key protons, like H-3 and H-5, and the carbon signal for the C-19 methyl group can differentiate between 5α and 5β isomers. csuohio.edu

X-ray crystallography studies on derivatives like 3-oxo-5β-24-norcholanic acid have revealed specific solid-state conformations. chemicalbook.com This particular study highlighted the formation of hydrogen-bonding chains where the carboxyl groups adopt a rare anti conformation, a feature that could influence molecular aggregation and interaction with target sites. chemicalbook.comgoogle.com

Computational Modeling and Molecular Docking with Receptors

Computational methods are powerful tools for predicting how structural modifications to the 3-oxo-5β-cholanate scaffold will affect receptor binding. Molecular docking simulations are frequently used to model the interaction of these derivatives with the ligand-binding domains (LBDs) of nuclear receptors, most notably the Farnesoid X Receptor (FXR).

These studies help to visualize the binding orientation of the ligands and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies can predict how the introduction of different functional groups or changes in stereochemistry will alter the affinity for the FXR LBD. This information is invaluable for the rational design of new analogues with enhanced potency or selectivity.

Correlation between Structural Features and Biological Functionality

The ultimate goal of structural modification is to understand and optimize the relationship between the molecule's structure and its biological function.

Receptor Binding: The binding affinity of 3-oxo-5β-cholanate derivatives to receptors like FXR is highly dependent on their structure. Studies have shown that the parent compound, also known as Dehydrolithocholic acid, is a ligand for FXR. researchgate.net The orientation of hydroxyl groups is critical; for instance, 3β- or 12β-hydroxyl groups can decrease FXR activation. Furthermore, the introduction of bulky substituents at the β-face of the steroid nucleus generally diminishes the ability of the compound to activate FXR.

Enzymatic Activity: 3-oxo-5β-cholanate and its derivatives are substrates for various enzymes involved in bile acid metabolism. For example, 3-oxo-5β-steroid 4-dehydrogenase is an enzyme that acts on 3-oxo-5β-steroids. The structure of the derivative will determine its suitability as a substrate and the kinetics of the enzymatic reaction.

Membrane Permeation: The lipophilicity of the derivatives, which can be modulated by functional group modifications like esterification or acetoxylation, is a key factor in their ability to cross biological membranes. A correlation between lipophilicity and cytotoxicity has been observed for various bile acids, indicating that more lipophilic compounds may have greater membrane-disrupting effects.

The table below provides examples of the structure-activity relationships for these derivatives.

| Structural Feature | Biological Functionality | Example Compound | Effect |

| 3-oxo group | RORγt binding | 3-Oxo-5β-cholanoic acid | Inhibits TH17 cell differentiation |

| 7β-hydroxyl group | FXR Activation | 7β-hydroxy epimers | Diminished receptor activation |

| Bulky β-face substituent | FXR Activation | 7-methyl derivatives | Decreased receptor activation |

| C-24 Carboxyl Esterification | Lipophilicity/Permeation | Methyl 3-oxo-5β-cholanate | Increased lipophilicity |

Interactions of 3 Oxo 5beta Cholanate with Complex Biological Systems in Research Models

Modulation of Blood-Brain Barrier (BBB) Permeability in Preclinical Models

In preclinical studies, 3-Oxo-5beta-cholanate, a derivative of chenodeoxycholic acid, has been investigated for its capacity to modify the permeability of the blood-brain barrier (BBB). Research using rat models has demonstrated that the sodium salt of 3α,7α-dihydroxy-12-oxo-5β-cholanate can act as a permeator of the BBB. nih.gov This effect was observed through a series of tests that measured the central nervous system uptake of specific compounds and the potentiation of centrally acting drugs. nih.gov

The experiments involved assessing the influence of this bile acid derivative on the analgesic effects of morphine, the duration of sleep induced by pentobarbital, and the brain uptake of quinine (B1679958). nih.gov In all three experimental setups, the administration of sodium 3α,7α-dihydroxy-12-oxo-5β-cholanate led to outcomes indicative of increased BBB permeability. nih.gov These findings from in vivo animal models suggest a direct modulatory role of this compound on the physiological barrier that protects the central nervous system.

Mechanistic Investigations of BBB Interaction

The precise mechanisms by which this compound modulates the blood-brain barrier are a subject of ongoing investigation. However, studies have provided some initial insights into the structural requirements for this interaction. For instance, a comparative study involving the methyl ester of 3α,7α-dihydroxy-12-oxo-5β-cholanoic acid found that this modified form did not enhance the uptake of quinine into the brain. nih.gov This suggests that the presence of a free carboxyl group, or the sodium salt form, is crucial for the compound's effect on BBB permeability, pointing towards a specific mode of action rather than a general, non-specific disruption of the barrier. nih.gov The modulation of the BBB is a complex process that can involve various cellular and molecular pathways within the cerebral endothelial cells that form the barrier. nih.govmdpi.com

Influence on Gut-Brain Axis Studies

The gut-brain axis is a complex bidirectional communication network that links the central and enteric nervous systems, with significant input from the gut microbiota. nih.govnih.govmdpi.com This communication occurs through neural, endocrine, immune, and humoral pathways. nih.gov While bile acids are known to be important signaling molecules within the gut and have systemic effects, the specific influence of this compound on the gut-brain axis has not been extensively detailed in the available research. Further studies are required to elucidate any potential role of this specific compound in modulating the intricate communication between the gut and the brain.

Interaction with Drug Permeation and Bioavailability in Model Systems

The ability of certain compounds to enhance the permeation of drugs across biological membranes is a significant area of pharmaceutical research, aimed at improving the bioavailability of poorly absorbed therapeutic agents. nih.govnih.gov this compound has been identified as one such compound that can influence the permeation and, consequently, the potential bioavailability of other co-administered substances in model systems. nih.gov

Enhancement of Permeation of Co-administered Compounds

Research in rat models has shown that 3α,7α-dihydroxy-12-oxo-5β-cholanate can significantly enhance the central nervous system effects of several drugs. nih.gov This enhancement is attributed to its ability to increase the permeability of the blood-brain barrier, thereby allowing greater amounts of the co-administered compounds to reach their site of action within the brain. The following table summarizes the observed effects in these preclinical models:

| Co-administered Compound | Experimental Model | Observed Effect with 3α,7α-dihydroxy-12-oxo-5β-cholanate | Implication |

| Quinine | Quinine uptake into the central nervous system in rats | Increased uptake | Enhanced BBB permeation |

| Morphine | Analgesic action in rats | Potentiated analgesic effect | Enhanced BBB permeation |

| Pentobarbital | Sleeping time in rats | Prolonged sleeping time | Enhanced BBB permeation |

These findings underscore the potential of this compound derivatives to act as permeation enhancers, which could be a strategy to improve the delivery of certain drugs to the central nervous system. nih.gov

Synergistic Effects with Antimicrobial Agents in In Vitro Models